Ksp-IA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

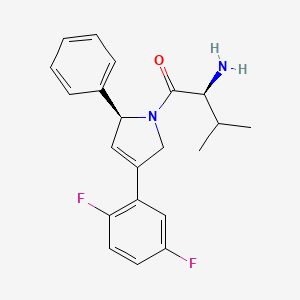

Ksp-IA is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrolidine ring, difluorophenyl, and phenyl groups, making it an interesting subject for synthetic and analytical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ksp-IA typically involves multi-step organic reactions. One common approach is the condensation of a suitable amine with a ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

KSP-IA has been extensively studied for its therapeutic potential in various cancers:

- Hematologic Malignancies : Studies have shown that this compound can induce apoptosis in myeloma cells, particularly in p53-deficient tumors. The upregulation of Hsp70 is identified as a factor that modulates sensitivity to KSP inhibitors, suggesting that combining KSP inhibitors with agents that inhibit Hsp70 could enhance therapeutic efficacy .

Preclinical Studies

Preclinical models have been pivotal in demonstrating the efficacy of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A2780 and HCT116) have shown that silencing Bax expression significantly reduces this compound-induced apoptosis, confirming the role of Bax in mediating cell death .

- Animal Models : In vivo studies using mouse models have indicated that this compound effectively delays tumor growth and induces apoptosis in tumor tissues, showcasing its potential for clinical application .

Combination Therapies

The potential for this compound to be used in combination with other therapeutic agents is an area of active research:

- Synergistic Effects : Combining this compound with traditional chemotherapeutics like paclitaxel may enhance overall anti-cancer efficacy by targeting multiple pathways involved in cancer cell survival .

| Combination Agent | Potential Benefit |

|---|---|

| Paclitaxel | Increased apoptotic response |

| Hsp70 Inhibitors | Enhanced sensitivity in resistant tumors |

Wirkmechanismus

The mechanism by which Ksp-IA exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would likely include signal transduction mechanisms, where the compound either activates or inhibits specific proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ksp-IA

- (2S,3S)-1-(2,5-Difluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl] (phenyl)methanone

- (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both difluorophenyl and phenyl groups, along with the pyrrolidine ring, makes it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer |

639074-49-0 |

|---|---|

Molekularformel |

C21H22F2N2O |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(2S)-2-amino-1-[(2S)-4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3/t19-,20-/m0/s1 |

InChI-Schlüssel |

GNFWJCGIZJCASB-PMACEKPBSA-N |

SMILES |

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CC(=C[C@H]1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |

Kanonische SMILES |

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

KSP-IA; KSP IA; KSPIA; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.